2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide
Description
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide is a pyrazolo-pyrimidinone derivative featuring a tert-butyl group at the N1 position and a 3-chlorophenylacetamide substituent. The tert-butyl group enhances metabolic stability by reducing oxidative degradation, while the 3-chlorophenyl moiety may influence binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-17(2,3)23-15-13(8-20-23)16(25)22(10-19-15)9-14(24)21-12-6-4-5-11(18)7-12/h4-8,10H,9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFJDHYBYISOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core, is a key step . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in recent patents and synthetic studies. Key structural and pharmacological distinctions are highlighted.
Core Heterocycle Modifications
- Target Compound : Pyrazolo[3,4-d]pyrimidin-4-one core with a tert-butyl group at N1.
- Analog 1 (Example 83, ): Pyrazolo[3,4-d]pyrimidin-4-one core substituted with a dimethylamino group and a 3-fluoro-4-isopropoxyphenyl group. The dimethylamino group increases solubility but may reduce blood-brain barrier penetration compared to the tert-butyl group in the target compound .
- Analog 2 (): Pyrimido[4,5-d]pyrimidin-4(1H)-one core with an acrylamide side chain.
Substituent Effects on Pharmacokinetics
- Solubility : The tert-butyl group in the target compound likely improves lipophilicity relative to the morpholine-containing analogs in , which exhibit higher polarity due to ether and carboxamide linkages .
- Metabolic Stability : The 3-chlorophenyl group may slow hepatic clearance compared to fluorine-substituted analogs (e.g., Example 83), which are more susceptible to oxidative defluorination .
Biological Activity
The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide (CAS Number: 899995-37-0) has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The molecular formula is with a molecular weight of 345.78 g/mol. The compound features a tert-butyl group and a chlorophenyl moiety that contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, suggesting that derivatives of this class could serve as potential anti-tubercular agents . The specific compound under discussion has not been directly tested against this pathogen; however, its structural analogs have shown promising results.
The mechanism by which this compound may exert its effects involves interaction with various molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to modulate enzyme activity and receptor interactions, potentially leading to inhibition or activation of specific biochemical pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The pyrazolo[3,4-d]pyrimidine core can be synthesized through cyclization reactions under acidic or basic conditions. The tert-butyl group is introduced via alkylation methods, while the chlorophenyl acetamide moiety can be formed through amide bond formation techniques.
Comparative Studies
A comparative analysis of similar compounds reveals that variations in substituents significantly influence biological activity. For example:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Similar structure with different substituents | Anti-inflammatory | 54.65 (diclofenac standard) |
| Compound B | Related pyrazole derivative | Antimicrobial against M. tuberculosis | 1.35 - 2.18 |
These findings suggest that the biological activities of pyrazolo[3,4-d]pyrimidines can vary widely based on structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
